Docking Affinity: FWM-3 vs. FWM-4
In a computational study, FWM-3 exhibited a docking score of -9.1 kcal/mol against the SARS-CoV-2 NSP13 helicase, whereas the analog FWM-4 demonstrated a more favorable docking score of -11.1 kcal/mol [1]. This indicates that FWM-4 has a predicted higher binding affinity for the target enzyme under the simulated conditions [1].
| Evidence Dimension | In silico binding affinity (docking score) |
|---|---|
| Target Compound Data | -9.1 kcal/mol |
| Comparator Or Baseline | FWM-4: -11.1 kcal/mol |
| Quantified Difference | FWM-4's score is 2.0 kcal/mol more favorable |
| Conditions | Molecular docking simulation against SARS-CoV-2 NSP13 helicase (PDB: 6ZSL) using AutoDock Vina |
Why This Matters
This difference in predicted binding affinity allows researchers to select the appropriate tool compound based on desired potency, with FWM-4 being the stronger binder in silico.
- [1] El Hassab MA, Eldehna WM, Al-Rashood ST, Alharbi A, Eskandrani RO, Alkahtani HM, Elkaeed EB, Abou-Seri SM. Multi-stage structure-based virtual screening approach towards identification of potential SARS-CoV-2 NSP13 helicase inhibitors. J Enzyme Inhib Med Chem. 2022 Jan 10;37(1):563-572. View Source
